N-Cyclobutyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclobutyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a cyclobutyl group, a methoxy group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxy-4-aminobenzoic acid with cyclobutylamine under appropriate conditions to form N-cyclobutyl-3-methoxybenzamide.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
N-Cyclobutyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclobutyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its functional groups:
Comparison with Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Shares the dioxaborolane moiety and methoxy group but differs in the core structure and additional functional groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains the dioxaborolane moiety but has an aniline core instead of a benzamide.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic ester but with a pyridine core.
Uniqueness: N-Cyclobutyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a cyclobutyl group, methoxy group, and dioxaborolane moiety on a benzamide core.
Properties
Molecular Formula |
C18H26BNO4 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
N-cyclobutyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-10-9-12(11-15(14)22-5)16(21)20-13-7-6-8-13/h9-11,13H,6-8H2,1-5H3,(H,20,21) |
InChI Key |
CSCHPKFFUDFLBT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCC3)OC |
Origin of Product |
United States |
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